![molecular formula C20H30N4O3S B1311829 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate CAS No. 423165-08-6](/img/structure/B1311829.png)

3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

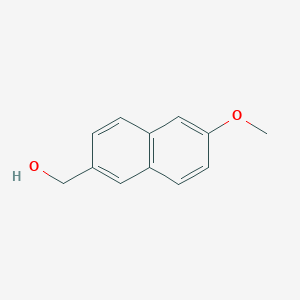

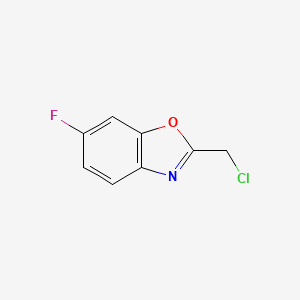

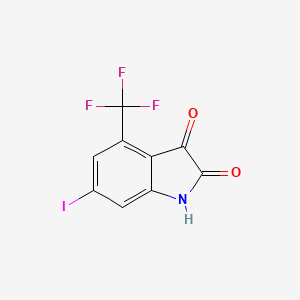

The compound appears to contain a 1,2,4-triazole ring, which is a type of azole, a class of five-membered nitrogen-containing heterocycles . The 1,2,4-triazole ring is attached to an isopropyl group and a methyl group. Additionally, the compound contains an 8-azabicyclo[3.2.1]octane structure, which is a type of bicyclic compound with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the bicyclic structure and the 1,2,4-triazole ring. The exact structure would depend on the specific locations of the various substituents .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the 1,2,4-triazole ring and the bicyclic structure. The 1,2,4-triazole ring is known to participate in various reactions .科学的研究の応用

Synthesis and Chemical Reactions

- The cycloaddition reaction of 5-amino-v-triazolines with thiazolium-4-olates leads to isomeric cycloadducts, which can be transformed into pyridinones and 8-thia-6-azabicyclo[3.2.1]-octane derivatives (Cavalleri et al., 1992).

- Synthesis involving 1,2,3-triazoles and tetrazoles attached to the azabicyclic ring has been reported, showing their potential as muscarinic ligands in medicinal chemistry (Wadsworth et al., 1992).

- Research on the synthesis of 4-[(Heteroaryldiazenyl)methylidene] substituted (1R,5R)-4-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-ones highlights the utilization of enamino lactone in organic synthesis (Grošelj et al., 2005).

Chemical Structure and Properties

- The preparation of highly functionalized azabicyclo[3.2.1]octane moieties from 3-hydroxy-4-pyrones demonstrates the diversity in synthetic routes available for similar compounds (Rumbo et al., 1996).

- A study on the radical translocation reactions of 1-(o-halogenobenzoyl)-2-(prop-2-enyl)-piperidines for the synthesis of bridged azabicyclic compounds underlines the synthetic versatility of such structures (Ikeda et al., 1996).

Applications in Medicinal Chemistry

- The reactivity of 5-hydroxy-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitriles with bases leading to carboxamides and subsequent cyclization into isoindole derivatives provides insight into the chemical transformations relevant for drug design (Ershov et al., 2001).

- The synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its 3-substituted analogues from pyroglutamic acid, evaluated for D2 and 5-HT2A receptor affinity, demonstrates the compound's relevance in the development of neurological drugs (Singh et al., 2007).

将来の方向性

特性

IUPAC Name |

4-methylbenzenesulfonic acid;3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4.C7H8O3S/c1-8(2)13-16-15-9(3)17(13)12-6-10-4-5-11(7-12)14-10;1-6-2-4-7(5-3-6)11(8,9)10/h8,10-12,14H,4-7H2,1-3H3;2-5H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRVOZLPVSXSLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=NN=C(N1C2CC3CCC(C2)N3)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436980 |

Source

|

| Record name | 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate | |

CAS RN |

423165-08-6 |

Source

|

| Record name | 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)

![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)